molecular formula C8H16NO5P B1668505 [(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid CAS No. 146388-56-9

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

Cat. No. B1668505
CAS RN: 146388-56-9
M. Wt: 237.19 g/mol
InChI Key: OKDOWCKDTWNRCB-PTYLAXBQSA-N
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Description

Cgp 43487 is a N-methyl-D-aspartate (NMDA) receptor antagonist. The competitive NMDA receptor antagonist, Cgp 43487, was able to elevate the convulsive threshold significantly.

Scientific Research Applications

1. Adhesive Polymers

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid and related compounds have applications in adhesive polymers. Hydrolytically stable phosphonic acid monomers, similar to this compound, have been synthesized and investigated for their radical polymerization and adhesive properties. These monomers are water-soluble and demonstrate stability, showcasing potential in adhesive applications (Moszner et al., 2001).

2. Corrosion Inhibition

Phosphonic acid derivatives, akin to the mentioned compound, are used in the study of corrosion inhibition. Research has shown that such compounds can effectively inhibit corrosion of mild steel in acidic environments, demonstrating their potential as corrosion inhibitors (Djenane et al., 2019).

3. Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, phosphonic acids serve as key intermediates and building blocks. They have applications in medicine, agriculture, and industrial chemistry. The addition of an aminophosphonic acid group into compounds like boronic acids, closely related to the queried compound, offers new opportunities for application (Zhang et al., 2017).

4. Antiviral and Antitumor Applications

Specific phosphonic acid derivatives have shown potential in antiviral and antitumor applications. For instance, compounds like [[[5-(2-amino-1,6-dihydro-6-oxo-9H-purin-9- yl)pentyl]phosphinico]methyl]phosphonic acid have demonstrated inhibitory activity against human erythrocyte purine nucleoside phosphorylase, an enzyme relevant in medical research (Kelley et al., 1995).

5. Biomedical Applications

Phosphonic acids are used for their bioactive properties in various biomedical applications, such as drug and pro-drug development, bone targeting, and medical imaging. Their structural analogy with phosphate groups makes them suitable for these applications (Sevrain et al., 2017).

properties

CAS RN

146388-56-9

Product Name

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1

InChI Key

OKDOWCKDTWNRCB-PTYLAXBQSA-N

Isomeric SMILES

CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N

SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cgp 43487;  Cgp43487;  Cgp-43487.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
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[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
Reactant of Route 3
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
Reactant of Route 4
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
Reactant of Route 5
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
Reactant of Route 6
Reactant of Route 6
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

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